molecular formula C12H18ClN3O2 B2419664 2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride CAS No. 1832158-38-9

2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride

Cat. No. B2419664
CAS RN: 1832158-38-9
M. Wt: 271.75
InChI Key: ZRPVXEGDAXPCGU-UHFFFAOYSA-N
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Description

The compound “2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride” is a complex organic molecule. It contains an amide group (-CONH2), which is a common functional group in biochemistry, as it is found in proteins. The benzyl group (C6H5CH2-) is a common substituent in organic chemistry with various applications in medicine and materials science .


Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s difficult to provide a detailed chemical reactions analysis. In general, amides can participate in various reactions, including hydrolysis, reduction, and reactions with organolithium reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Amides generally have high boiling points due to their ability to form hydrogen bonds. They are usually soluble in polar solvents .

Scientific Research Applications

1. Anticonvulsant Properties

Studies have revealed the anticonvulsant activities of compounds structurally similar to 2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride. For instance, 2-acetamido-N-benzyl-2-(methoxyamino)acetamide and its derivatives have shown significant anticonvulsant effects, comparable to phenytoin, a well-known antiepileptic drug (Camerman et al., 2005). Similarly, a series of functionalized alpha-heteroatom substituted derivatives of 2-acetamido-N-benzyl-2-methylacetamide exhibited potent anticonvulsant activity in various tests (Kohn et al., 1991).

2. Local Anesthetic Activity

Research indicates that some derivatives of 2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride, specifically 2-(N-substituted or N, N-disubstituted aminoacetamido)-4-aryl thiazoles, have been synthesized and demonstrated local anesthetic activity, with some being almost twice as potent as procaine-HCl in onset of anesthesia (Lakhan & Singh, 1984).

3. Pharmacological Insights

The compound and its analogs have been used to gain insights into the pharmacological mechanisms of various drugs. For instance, an acridone derivative, 2-aminoacetamido-10-(3, 5-dimethoxy)-benzyl-9(10H)-acridone hydrochloride, was used in metabolomic studies to understand its antitumor mechanism, providing new insights into the mechanistic studies of antitumor drugs (Wang et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. In general, handling of chemical compounds requires appropriate safety measures, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its complex structure, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

2-amino-N-[2-[benzyl(methyl)amino]-2-oxoethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c1-15(9-10-5-3-2-4-6-10)12(17)8-14-11(16)7-13;/h2-6H,7-9,13H2,1H3,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPVXEGDAXPCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CNC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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